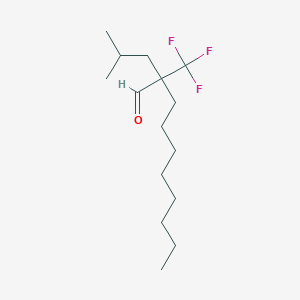

2-(Dimethylamino)ethanol;octacosanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimethylamino)ethanol: and octacosanoic acid are two distinct chemical compounds. 2-(Dimethylamino)ethanol is an amino alcohol known for its applications in various fields, including pharmaceuticals and cosmetics. Octacosanoic acid

Métodos De Preparación

2-(Dimethylamino)ethanol: can be synthesized through the amination of ethylene glycol by dimethylamine on alumina-supported copper in a continuous fixed-bed reactor . Another method involves the reaction of dimethylamine with ethylene oxide, followed by distillation and dehydration .

Octacosanoic acid: is typically extracted from natural sources such as beeswax, carnauba wax, and other plant waxes. The extraction process involves saponification followed by acidification to isolate the fatty acid.

Análisis De Reacciones Químicas

2-(Dimethylamino)ethanol: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylaminoacetaldehyde.

Substitution: It can react with aryl bromides and iodides in the presence of copper catalysts to form substituted products.

Esterification: It can react with carboxylic acids to form esters.

Octacosanoic acid: primarily undergoes:

Esterification: Reacts with alcohols to form esters.

Reduction: Can be reduced to form long-chain alcohols.

Aplicaciones Científicas De Investigación

2-(Dimethylamino)ethanol: has several applications:

Pharmaceuticals: Used as a precursor for the synthesis of acetylcholine, a neurotransmitter.

Cosmetics: Known for its skin-firming and anti-wrinkle properties.

Chemical Synthesis: Acts as a ligand in various catalytic reactions.

Octacosanoic acid: is used in:

Industrial Applications: As a component in waxes and lubricants.

Biological Research: Studied for its potential health benefits, including cholesterol-lowering effects.

Mecanismo De Acción

2-(Dimethylamino)ethanol: exerts its effects by acting as a precursor to acetylcholine, which is involved in neurotransmission. It enhances cognitive function and has been used in treatments for attention deficit-hyperactivity disorder and Alzheimer’s disease .

Octacosanoic acid: functions as a long-chain fatty acid, playing a role in lipid metabolism and cellular signaling pathways. It has been studied for its potential to improve physical endurance and reduce cholesterol levels .

Comparación Con Compuestos Similares

2-(Dimethylamino)ethanol: is similar to other amino alcohols such as N,N-dimethyl-2-aminoethanol and N,N-diethylaminoethanol. Its uniqueness lies in its dual functionality as both an amine and an alcohol, making it versatile in chemical synthesis .

Octacosanoic acid: can be compared to other long-chain fatty acids like stearic acid and palmitic acid. Its longer carbon chain provides unique properties, such as higher melting points and specific applications in waxes and lubricants .

Propiedades

Número CAS |

537041-29-5 |

|---|---|

Fórmula molecular |

C32H67NO3 |

Peso molecular |

513.9 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethanol;octacosanoic acid |

InChI |

InChI=1S/C28H56O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-5(2)3-4-6/h2-27H2,1H3,(H,29,30);6H,3-4H2,1-2H3 |

Clave InChI |

ISWBWTPPZBHVNI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CN(C)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)

![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)

![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)